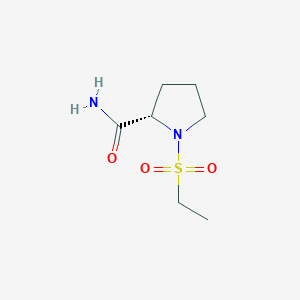
2-chloro-N-(2-methyl-1-phenoxypropan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-methyl-1-phenoxypropan-2-yl)acetamide is a chemical compound that belongs to the class of acetamides. It is also known as Chlorpropham and is widely used as a herbicide and plant growth regulator. Chlorpropham has been extensively studied for its potential as a pre-emergent herbicide, which means that it can prevent the growth of weeds before they emerge from the soil.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-methyl-1-phenoxypropan-2-yl)acetamide is not fully understood, but it is believed to work by inhibiting cell division and growth in plants. Chlorpropham is absorbed by the roots and translocated to the growing points of the plant, where it inhibits cell division and growth. This leads to stunted growth and eventually death of the plant.
Biochemical and Physiological Effects
Chlorpropham has been shown to have minimal toxicity to humans and animals. However, it can cause skin irritation and eye damage if it comes into contact with the skin or eyes. The chemical compound is also known to cause respiratory irritation if inhaled. In plants, Chlorpropham can cause stunted growth and reduced yield if used in high concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-(2-methyl-1-phenoxypropan-2-yl)acetamide in lab experiments include its effectiveness in controlling the growth of weeds and regulating the growth of plants. It is also relatively easy to synthesize and is readily available. However, the limitations of using Chlorpropham in lab experiments include its potential toxicity to humans and animals, as well as its potential to cause environmental damage if not used properly.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-(2-methyl-1-phenoxypropan-2-yl)acetamide. One area of research is focused on developing more effective and environmentally friendly herbicides and plant growth regulators. Another area of research is focused on studying the mechanism of action of Chlorpropham and its potential use in other applications such as medicine and biotechnology. Additionally, there is a need for more research on the potential long-term effects of Chlorpropham on the environment and human health.
Synthesemethoden
The synthesis of 2-chloro-N-(2-methyl-1-phenoxypropan-2-yl)acetamide is typically carried out by reacting 2-methyl-1-phenoxypropan-2-ol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 2-chloro-N-(2-methyl-1-phenoxypropan-2-yl)acetamide is mainly focused on its use as a herbicide and plant growth regulator. Studies have shown that Chlorpropham is effective in controlling the growth of various weeds such as annual grasses, broadleaf weeds, and sedges. It is also used to regulate the growth of potato plants, onions, and other crops.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methyl-1-phenoxypropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,14-11(15)8-13)9-16-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBWAPCEPHMRCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC=CC=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-tert-butyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B7646371.png)



![N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B7646416.png)

![N-[4-(2-anilino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7646431.png)

![N-[[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(methylsulfonylmethyl)aniline](/img/structure/B7646437.png)

![2-chloro-N-[2-(3-fluoro-4-methoxyphenyl)ethyl]acetamide](/img/structure/B7646461.png)
![1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7646465.png)

![2-chloro-N-[2-(5-fluoro-2-methoxyphenyl)ethyl]acetamide](/img/structure/B7646477.png)